molecular formula C18H19N5O4 B1239657 2-(1H-1,2,3-benzotriazol-1-yl)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide

2-(1H-1,2,3-benzotriazol-1-yl)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide

Cat. No.: B1239657
M. Wt: 369.4 g/mol
InChI Key: MVYPWRQAXNXLAH-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-1,2,3-Benzotriazol-1-yl)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide is a member of benzotriazoles. It has a role as an anticoronaviral agent.

Scientific Research Applications

Antifungal Activity

2-(1H-benzotriazol-1-yl)-N'-(substituted phenyl/heteroaryl methylidene) acetohydrazide, a related compound, has been synthesized and evaluated for its antifungal properties. This compound has shown moderate to good antifungal activity against C. albicans, with specific compounds demonstrating high efficacy. The interaction of these compounds with the receptor CYT P-450 was also studied using docking into the active site (Toraskar, Kadam, & Kulkarni, 2009).

Anticonvulsant Activity

A series of 2-(1H-Benzotriazol-1-yl)-N'-[substituted]acetohydrazides, similar in structure, were synthesized and tested for anticonvulsant activity using the 6 Hz psychomotor seizure test. These compounds exhibited significant anticonvulsant activity without neurotoxicity. Computational studies were conducted to understand their binding properties with epilepsy molecular targets (Kumar & Tripathi, 2012).

Antibacterial Agents

N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives have been synthesized and evaluated for their antibacterial properties. These compounds showed significant activity against various Gram-positive and Gram-negative bacterial strains, indicating their potential as novel chemotherapeutics (Rani, Kaur, Sharma, Kumar, & Singh, 2021).

Antioxidant Activities

Compounds containing the 1H-benzimidazole and acetohydrazide groups have been synthesized and evaluated for their antioxidant activities. These compounds displayed strong inhibitory effects on lipid peroxidation and radical scavenging capacities, indicating their potential as antioxidants (Alp, Kılcıgil, Ozdamar, Çoban, & Eke, 2015).

Antitumor Activity

Similar compounds, 2-(phenylthiomethyl)-1H-benzo-[d]-imidazole moieties, have been synthesized and evaluated for their antitumor activities. These compounds showed considerable cancer inhibitory activity against various cancer cell lines, with some displaying excellent activity comparable to standard drugs (Liu et al., 2012).

Synthesis and Structural Characterization

The synthesis and crystal structure of a related compound, 2-(1H-Benzotriazol-1-yl)-N-(2-hydroxybenzylidene)acetohydrazide, have been reported. This work contributes to understanding the chemical and structural properties of such compounds (Shi, Ji, Zheng, & Li, 2007).

Properties

Molecular Formula

C18H19N5O4

Molecular Weight

369.4 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H19N5O4/c1-25-15-8-12(9-16(26-2)18(15)27-3)10-19-21-17(24)11-23-14-7-5-4-6-13(14)20-22-23/h4-10H,11H2,1-3H3,(H,21,24)/b19-10-

InChI Key

MVYPWRQAXNXLAH-GRSHGNNSSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N\NC(=O)CN2C3=CC=CC=C3N=N2

SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CN2C3=CC=CC=C3N=N2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CN2C3=CC=CC=C3N=N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1H-1,2,3-benzotriazol-1-yl)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide
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2-(1H-1,2,3-benzotriazol-1-yl)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide
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2-(1H-1,2,3-benzotriazol-1-yl)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide
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2-(1H-1,2,3-benzotriazol-1-yl)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide
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2-(1H-1,2,3-benzotriazol-1-yl)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide
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2-(1H-1,2,3-benzotriazol-1-yl)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide

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